molecular formula C₁₆H₂₅N₇O₇S B1663416 5'-O-(L-Leucylsulfamoyl)adenosine CAS No. 288591-93-5

5'-O-(L-Leucylsulfamoyl)adenosine

Cat. No. B1663416
M. Wt: 459.5 g/mol
InChI Key: XFEDFDTWJLGMBO-LEJQEAHTSA-N
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Description

5’-O-(L-Leucylsulfamoyl)adenosine is a chemical compound with the molecular formula C16H25N7O7S . It is structurally related to the fluorine-containing antibiotic nucleocidin . It has been found in the crystal structure of methylated human leucyl-tRNA synthetase .


Molecular Structure Analysis

The crystal structure of 5’-O-(L-Leucylsulfamoyl)adenosine has been observed in the structure of methylated human leucyl-tRNA synthetase . The compound has been found in the Leu-AMS-bound form of the synthetase .


Chemical Reactions Analysis

The compound is related to the biosynthesis of nucleocidin, a fluorine-containing antibiotic . It appears that the biosynthetic enzymes involved in the production of nucleocidin also process non-fluorinated counterparts like 5’-O-(L-Leucylsulfamoyl)adenosine .


Physical And Chemical Properties Analysis

5’-O-(L-Leucylsulfamoyl)adenosine has an average mass of 459.477 Da and a monoisotopic mass of 459.153625 Da .

Scientific Research Applications

Enzyme Inhibition Studies

  • Inhibition of tRNA Synthetase: The compound 5'-O-(L-Leucylsulfamoyl)adenosine and its analogs have been studied for their inhibitory effects on various tRNA synthetases. For instance, 5′-O-[N-(l-glutamyl)-sulfamoyl]adenosine is a competitive inhibitor of E. coli glutamyl-tRNA synthetase and mammalian glutamyl-tRNA synthetase. Such inhibitors are crucial for understanding the functional mechanisms of these enzymes and can be used in the study of protein synthesis and its regulation (Bernier et al., 2005).

Structural and Molecular Studies

  • X-ray Crystallography: The structural analysis of such compounds provides insights into the substrate specificity of various enzymes. For instance, an X-ray crystallographic study of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine revealed detailed molecular conformations, aiding in the understanding of enzyme-substrate interactions (Ueda et al., 1991).

Biochemical Pathway Studies

  • Role in Sulfate Assimilation: Compounds like adenosine 5′-phosphosulfate reductase play a key role in sulfate assimilation in plants, as indicated in studies involving recombinant proteins from Lemna minor and Arabidopsis thaliana (Kopriva et al., 2001).

Therapeutic Potential and Drug Design

  • Antitubercular Agents: Some derivatives, like 5'-O-[N-(acyl)sulfamoyl]adenosines, have been explored as potential antitubercular agents, inhibiting essential enzymes in Mycobacterium tuberculosis. This highlights their potential in drug development for treating tuberculosis (Qiao et al., 2007).

Purinergic Signaling and Metabolic Regulation

  • Role in Purinergic Signaling: Adenosine, a product of adenine nucleotides, plays a significant role in purinergic signaling, impacting a wide range of physiological processes such as neurotransmission and muscle contraction. The production of adenosine by cytoplasmic 5'-nucleotidases and its regulatory role are crucial areas of study (Borowiec et al., 2006).

Synthetic and Analytical Chemistry

  • Solid-Phase Synthesis: The development of efficient synthesis methods, like the solid-phase synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives, is crucial for producing these compounds in high yields, aiding in various biochemical studies (Redwan et al., 2012).

Enzyme Function and Drug Design

  • Inhibitory Activity on Aminoacyl-tRNA Synthetase: The study of analogs like 5′-O-[N-(L-prolyl)-sulfamoyl]adenosine demonstrates their inhibitory activity on aminoacyl-tRNA synthetase, providing insights into enzyme function and potential therapeutic applications (Heacock et al., 1996).

Future Directions

The study of 5’-O-(L-Leucylsulfamoyl)adenosine could provide insights into the biosynthesis of nucleocidin and the function of leucyl-tRNA synthetase . It could also contribute to the development of anti-tumor drugs, as the mTORC1 pathway, in which leucyl-tRNA synthetase acts as a leucine sensor, is active in cancer development .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylpentanoyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9+,11+,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEDFDTWJLGMBO-LEJQEAHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(L-Leucylsulfamoyl)adenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CW Carter Jr, PR Wills - Iubmb Life, 2019 - Wiley Online Library
The genetic code likely arose when a bidirectional gene replicating as a quasi‐species began to produce ancestral aminoacyl‐tRNA synthetases (aaRS) capable of distinguishing …
Number of citations: 25 iubmb.onlinelibrary.wiley.com
CW Carter Jr, PR Wills - Nucleic Acids Research, 2018 - academic.oup.com
Class I and II aaRS recognition of opposite grooves was likely among the earliest determinants fixed in the tRNA acceptor stem bases. A new regression model identifies those …
Number of citations: 40 academic.oup.com
P Šlechta, AA Needle, O Jand'ourek… - International Journal of …, 2023 - mdpi.com
Tuberculosis remains a serious killer among infectious diseases due to its incidence, mortality, and occurrence of resistant mycobacterial strains. The challenge to discover new …
Number of citations: 8 www.mdpi.com

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